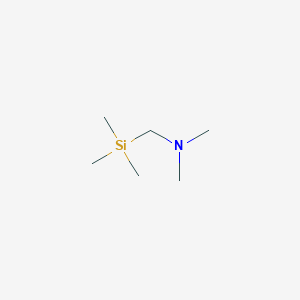

Dimethyl(trimethylsilylmethyl)amine

Übersicht

Beschreibung

Dimethyl(trimethylsilylmethyl)amine is an organosilicon compound with the molecular formula C₆H₁₇NSi. It is characterized by the presence of a trimethylsilyl group attached to a dimethylamino group. This compound is known for its utility in organic synthesis, particularly as a silylating agent and in the preparation of various derivatives .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dimethyl(trimethylsilylmethyl)amine can be synthesized through several methods. One common method involves the reaction of dimethylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl(trimethylsilylmethyl)amine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other functional groups.

Silylation Reactions: It is commonly used as a silylating agent to introduce trimethylsilyl groups into other molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alkyl halides can react with this compound under mild conditions to form substituted amines.

Silylation: Reagents like chlorotrimethylsilane are used in the presence of a base to facilitate the silylation process.

Major Products Formed

The major products formed from these reactions include various silylated derivatives and substituted amines, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Dimethyl(trimethylsilylmethyl)amine is primarily utilized as a silylating agent in organic synthesis. It facilitates the introduction of trimethylsilyl groups into other molecules, which is crucial for enhancing the volatility and stability of compounds during gas chromatography and other analytical techniques. The ability to form stable silyl derivatives makes it valuable in the synthesis of complex organic molecules.

Key Reactions

- Silylation Reactions : The compound reacts with alcohols, amines, and thiols to form silylated derivatives. This process is essential in protecting functional groups during multi-step syntheses.

- Nucleophilic Substitution : It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other functional groups, allowing for further functionalization of the molecule.

Biochemistry

In biochemical applications, this compound is used for the modification of biomolecules . This modification aids in the analytical characterization of complex biological substances such as proteins and nucleic acids.

Case Study: Modification of Nucleotides

Research has shown that this compound can be employed in synthesizing nucleoside phosphoramidites, which are key intermediates in oligonucleotide synthesis. These intermediates are vital for producing synthetic DNA and RNA sequences used in genetic research and therapeutic applications .

Material Science

The compound's unique properties make it suitable for various applications in material science, particularly in the production of specialty chemicals and materials.

Industrial Applications

- Production of Specialty Chemicals : this compound is involved in creating advanced materials with specific properties, such as hydrophobicity and enhanced thermal stability.

- Photochemical Reactions : It has been investigated for its role in photochemical hydroamination reactions, where it acts as a substrate for synthesizing enamines from alkynes .

Wirkmechanismus

The mechanism of action of dimethyl(trimethylsilylmethyl)amine involves its ability to act as a nucleophile in substitution reactions and as a silylating agent. The trimethylsilyl group provides steric protection and enhances the reactivity of the compound in various chemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Bis(trimethylsilyl)amine: Another organosilicon compound with similar silylating properties.

Trimethylsilyl chloride: A commonly used silylating agent in organic synthesis.

Uniqueness

Dimethyl(trimethylsilylmethyl)amine is unique due to its dual functionality as both a nucleophile and a silylating agent, making it versatile in various chemical reactions. Its structure allows for selective reactions, providing an advantage over other silylating agents .

Biologische Aktivität

Dimethyl(trimethylsilylmethyl)amine, also known as N,N-Dimethyltrimethylsilylamine, is an organosilicon compound that has garnered attention due to its diverse applications in organic synthesis and potential biological activities. This article explores its biological activity, including its effects on various biological systems, synthesis pathways, and relevant case studies.

This compound can be synthesized through the reaction of trimethylsilyl chloride with ammonia. The general reaction is as follows:

This compound serves as a precursor for various derivatives used in organic synthesis, including nucleoside phosphoramidites and deoxofluorinating agents like (dimethylamino)sulfur trifluoride (Me-DAST) .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In a study evaluating the antimicrobial activity of various organosilicon compounds, it was found to inhibit the growth of several bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes due to the presence of the trimethylsilyl group, which enhances lipophilicity and facilitates membrane penetration .

Cytotoxicity and Anticancer Potential

In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines. For instance, a case study involving human breast cancer cells demonstrated that treatment with this compound led to significant reductions in cell viability, suggesting potential as an anticancer agent. The exact mechanism remains under investigation, but it may involve apoptosis induction and cell cycle arrest .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. A study on neurodegenerative disease models indicated that this compound could mitigate oxidative stress and neuronal cell death. This effect is hypothesized to be due to its ability to scavenge free radicals, thus protecting neuronal cells from damage .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Effect | Study Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Reduced viability in cancer cells | |

| Neuroprotection | Mitigation of oxidative stress |

Case Studies

- Antimicrobial Activity : A comprehensive study evaluated the effectiveness of various organosilicon compounds, including this compound, against common pathogens such as E. coli and Staphylococcus aureus. Results showed significant inhibition zones, indicating strong antimicrobial activity.

- Cytotoxicity in Cancer Cells : In a controlled laboratory setting, human breast cancer cells were treated with varying concentrations of this compound. The results revealed a dose-dependent decrease in cell proliferation, supporting its potential use in cancer therapy.

- Neuroprotective Mechanisms : In models of oxidative stress-induced neurotoxicity, this compound demonstrated protective effects on neuronal cells by reducing markers of apoptosis and promoting cell survival pathways.

Eigenschaften

IUPAC Name |

N,N-dimethyl-1-trimethylsilylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H17NSi/c1-7(2)6-8(3,4)5/h6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSBZHYDUVVKHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171193 | |

| Record name | Dimethyl(trimethylsilylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18182-40-6 | |

| Record name | Dimethyl(trimethylsilylmethyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018182406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl(trimethylsilylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.